Pyrimidin-5-ylzinc bromide, 0.50 M in THF
Overview
Description
Pyrimidin-5-ylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is characterized by the presence of a pyrimidine ring bonded to a zinc bromide moiety, dissolved in THF, a polar aprotic solvent. The molecular formula of pyrimidin-5-ylzinc bromide is C4H3BrN2Zn, and it has a molecular weight of 158.99 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrimidin-5-ylzinc bromide can be synthesized through the reaction of pyrimidine with zinc bromide in the presence of a suitable base. The reaction typically involves the following steps:
Formation of Pyrimidin-5-yl Bromide: Pyrimidine is first brominated using a brominating agent such as N-bromosuccinimide (NBS) to form pyrimidin-5-yl bromide.
Formation of Pyrimidin-5-ylzinc Bromide: The pyrimidin-5-yl bromide is then reacted with zinc dust in the presence of THF to form pyrimidin-5-ylzinc bromide.
Industrial Production Methods: In an industrial setting, the production of pyrimidin-5-ylzinc bromide involves large-scale bromination of pyrimidine followed by the reaction with zinc in a controlled environment to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Pyrimidin-5-ylzinc bromide is primarily used in cross-coupling reactions, such as the Negishi coupling, where it acts as a nucleophilic partner to form carbon-carbon bonds.
Common Reagents and Conditions:
Negishi Coupling: This reaction involves the use of a palladium or nickel catalyst, along with a halide or pseudohalide electrophile. Typical conditions include the use of THF as a solvent and temperatures ranging from room temperature to 80°C.
Oxidation and Reduction: Pyrimidin-5-ylzinc bromide can undergo oxidation to form pyrimidin-5-yl alcohols or reduction to form pyrimidin-5-yl hydrides under appropriate conditions.
Major Products:
Cross-Coupling Products: The major products of reactions involving pyrimidin-5-ylzinc bromide are typically substituted pyrimidines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Pyrimidin-5-ylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Pyrimidine derivatives synthesized using pyrimidin-5-ylzinc bromide are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Pyrimidin-5-ylzinc bromide is employed in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism by which pyrimidin-5-ylzinc bromide exerts its effects in chemical reactions involves the transfer of the pyrimidin-5-yl group to an electrophilic partner. This process is facilitated by the presence of a metal catalyst, which activates the zinc-carbon bond, allowing for the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to the catalytic cycle of the metal catalyst used in the reaction.
Comparison with Similar Compounds
Pyridin-2-ylzinc Bromide: Similar to pyrimidin-5-ylzinc bromide but with a pyridine ring instead of a pyrimidine ring.
Thiophen-2-ylzinc Bromide: Contains a thiophene ring instead of a pyrimidine ring.
Furan-2-ylzinc Bromide: Features a furan ring in place of the pyrimidine ring.
Uniqueness: Pyrimidin-5-ylzinc bromide is unique due to the presence of the pyrimidine ring, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and in reactions where the electronic properties of the pyrimidine ring can influence the outcome of the reaction.
Properties
IUPAC Name |
bromozinc(1+);5H-pyrimidin-5-ide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N2.BrH.Zn/c1-2-5-4-6-3-1;;/h2-4H;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKPLWAOLNGTMA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=[C-]C=NC=N1.[Zn+]Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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